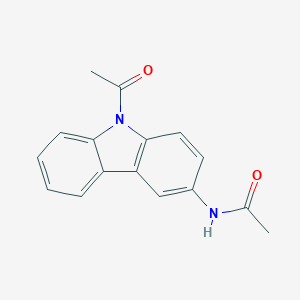
N-(4-acetylphenyl)morpholine-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-acetylphenyl)morpholine-4-sulfonamide is a sulfonamide derivative known for its diverse applications in medicinal chemistry. . This particular compound features a morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms, and a sulfonamide group, which is known for its biological activity.
Mecanismo De Acción
Target of Action
N-(4-acetylphenyl)morpholine-4-sulfonamide is a type of sulfonamide compound . Sulfonamides are known to have a broad range of targets due to their versatile nature. They are widely studied as antimicrobial, antimalarial, anticancer agents, antithyroid, anti-inflammatory, antidepressant, diuretic, and protease inhibitors . .
Mode of Action
Sulfonamides generally work by inhibiting the synthesis of folic acid in bacteria, which is essential for the synthesis of nucleic acids and the survival of the bacteria .
Biochemical Pathways
Sulfonamides are known to interfere with the enzymatic conversion of para-aminobenzoic acid (paba) to folic acid, a key step in bacterial metabolism .
Result of Action
This compound has been synthesized and evaluated for its antibacterial activities against Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, and Staphylococcus aureus ATCC 29213 . All prepared compounds exhibited significant antibacterial activity against these bacteria .
Métodos De Preparación
The synthesis of N-(4-acetylphenyl)morpholine-4-sulfonamide typically involves the reaction of 4-acetylphenylamine with morpholine-4-sulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane at room temperature . The reaction proceeds via nucleophilic substitution, where the amine group of 4-acetylphenylamine attacks the sulfonyl chloride, resulting in the formation of the sulfonamide bond.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
N-(4-acetylphenyl)morpholine-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which can reduce the sulfonamide group to the corresponding amine.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts such as palladium for coupling reactions. Major products formed from these reactions include sulfone derivatives, amines, and substituted sulfonamides.
Aplicaciones Científicas De Investigación
N-(4-acetylphenyl)morpholine-4-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Due to its biological activity, it is explored as a potential therapeutic agent for treating infections and cancer.
Comparación Con Compuestos Similares
N-(4-acetylphenyl)morpholine-4-sulfonamide can be compared with other sulfonamide derivatives such as:
- N-(4-acetylphenyl)-4-methylbenzenesulfonamide
- N-(3-acetylphenyl)-4-methylbenzenesulfonamide
- 1-tosyl-1H-imidazole
- 4-methyl-N-(pyridin-4-yl)benzenesulfonamide
- 1-ethyl-4-tosylpiperazine
These compounds share similar structural features but differ in their specific substituents and biological activities. This compound is unique due to the presence of the morpholine ring, which enhances its solubility and biological activity compared to other sulfonamide derivatives.
Propiedades
IUPAC Name |
N-(4-acetylphenyl)morpholine-4-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4S/c1-10(15)11-2-4-12(5-3-11)13-19(16,17)14-6-8-18-9-7-14/h2-5,13H,6-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNQIBDIAZUAEQK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NS(=O)(=O)N2CCOCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[2-(methylsulfanyl)phenyl]-2-naphthamide](/img/structure/B496988.png)







![7-[2-(4-morpholinyl)-2-thioxoethyl]-2,3,4,9-tetrahydro-1H-carbazole](/img/structure/B497003.png)
